![molecular formula C8H2Br2F2O2 B2788672 2,3-Dibromo-5,6-difluorobenzene-1,4-dicarbaldehyde CAS No. 2303565-73-1](/img/structure/B2788672.png)
2,3-Dibromo-5,6-difluorobenzene-1,4-dicarbaldehyde
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Overview
Description
2,3-Dibromo-5,6-difluorobenzene-1,4-dicarbaldehyde is a chemical compound with the CAS Number: 2303565-73-1 . It has a molecular weight of 327.91 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2,3-Dibromo-5,6-difluorobenzene-1,4-dicarbaldehyde is 1S/C8H2Br2F2O2/c9-5-3 (1-13)7 (11)8 (12)4 (2-14)6 (5)10/h1-2H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
2,3-Dibromo-5,6-difluorobenzene-1,4-dicarbaldehyde is a solid compound .Scientific Research Applications
- Applications :
Fluorination Reactions
Materials Science and Organic Electronics
Mechanism of Action
Target of Action
It’s known that similar compounds with fluorine atoms on the benzothiadiazole ring are more electron-withdrawing when embedded into low-band gap polymer semiconductors .
Mode of Action
It’s known that similar compounds with extra fluorine atoms on the benzothiadiazole ring introduce better electron affinity and further lower the band gap of the semiconducting materials .
Result of Action
Similar compounds with extra fluorine atoms on the benzothiadiazole ring are known to introduce better electron affinity and further lower the band gap of the semiconducting materials .
Action Environment
properties
IUPAC Name |
2,3-dibromo-5,6-difluoroterephthalaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2F2O2/c9-5-3(1-13)7(11)8(12)4(2-14)6(5)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFOXWXTUWWMPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1Br)Br)C=O)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-5,6-difluorobenzene-1,4-dicarbaldehyde |
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